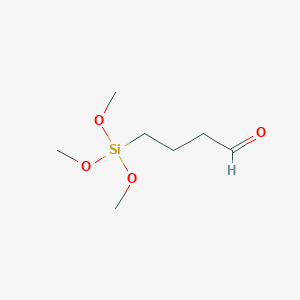

4-(Trimethoxysilyl)butanal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Trimethoxysilyl)butanal (TMBS) is an organosilicon compound that has been studied for its potential applications in scientific research. It is a volatile, colorless liquid that has a sweet, floral odor and is soluble in water and alcohols. TMBS is a derivative of butanal and is formed when a trimethoxysilyl group is added to the hydroxyl group of the butanal molecule. The trimethoxysilyl group is composed of three methoxy groups attached to a silicon atom. TMBS has been studied for its potential applications in the fields of biochemistry, pharmacology, and biology.

Scientific Research Applications

Materials Science and Engineering One significant application of 4-(Trimethoxysilyl)butanal is in the field of materials science, particularly in the development and optimization of coatings and polymers. Research has explored the synthesis and application of epoxy polymers and composites, highlighting the potential of this compound derivatives as anticorrosive coatings for carbon steel in marine environments, such as 3.5% NaCl solutions. This application is critical for enhancing the durability and lifespan of materials exposed to corrosive conditions, thereby reducing maintenance costs and preventing structural failures. The development of these polymers involves detailed computational and experimental approaches to understand their protective mechanisms and optimize their performance (R. Hsissou, 2021).

Environmental Science and Toxicology In environmental science, the focus has been on the impact and management of chemicals in ecosystems, including the study of herbicides like 2,4-D and their toxicity. While not directly related to this compound, these studies provide a framework for understanding how similar compounds could affect environmental health and safety. They emphasize the importance of monitoring and controlling chemical use to protect ecosystems and public health. Such research underscores the broader context in which the applications and implications of this compound must be considered, especially in terms of environmental impact and safety protocols (Natana Raquel Zuanazzi, N. C. Ghisi, E. C. Oliveira, 2020).

Chemical Synthesis and Analysis The role of this compound in chemical synthesis and analysis focuses on its reactivity and utility as a precursor or intermediate in the synthesis of complex molecules. Studies in this area aim to develop new methodologies and optimize existing processes for creating materials and chemicals with specific properties. This includes research on the formation of branched chain aldehydes, which are crucial for flavor compounds in foods. Understanding the production and breakdown pathways of these aldehydes from amino acids is essential for controlling the formation of desired levels of flavor compounds in various food products. Such research not only enhances the flavor profiles of foods but also contributes to the broader field of food science and technology (B. Smit, W. Engels, G. Smit, 2009).

Safety and Hazards

Safety data sheets indicate that 4-(Trimethoxysilyl)butanal is a flammable liquid and vapor. It is harmful if swallowed and causes skin irritation. It also causes serious eye damage and may cause respiratory irritation. It may cause drowsiness or dizziness . Proper handling and storage are necessary to ensure safety.

Mechanism of Action

Result of Action

The primary result of TMBS’s action is the formation of functionalized compounds with specific properties. For example, it has been used in the methods to examine alumina nanotubule membranes that were modified with specific silanes . It has also been studied for its potential applications in the fields of biochemistry, pharmacology, and biology.

properties

IUPAC Name |

4-trimethoxysilylbutanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O4Si/c1-9-12(10-2,11-3)7-5-4-6-8/h6H,4-5,7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFBTVXFMAJQXJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCC=O)(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O4Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40437755 |

Source

|

| Record name | 4-(Trimethoxysilyl)butanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

501004-24-6 |

Source

|

| Record name | 4-(Trimethoxysilyl)butanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]-](/img/structure/B127615.png)

![2-Chloro-1-(2,3-dihydrobenzo[b][1,4]dithiin-6-yl)ethanone](/img/structure/B127624.png)

![(5Z)-5-[(2Z)-2-[1-[(E)-6,7-dihydroxy-6-methylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B127627.png)

![2-Chloro-2-ethynylspiro[2.2]pentane](/img/structure/B127648.png)